REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:3]=1[O:16][CH2:17][CH2:18][CH3:19].C([Li])(C)(C)C.[B:25](OC)([O:28]C)[O:26]C>COCCOC>[CH2:17]([O:16][C:3]1[C:4]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:5][C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:7][C:2]=1[B:25]([OH:28])[OH:26])[CH2:18][CH3:19]
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Control Type
|
UNSPECIFIED
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Setpoint
|
-75 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at −74° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was kept cold for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 24 h
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
It was treated with 1N hydrochloric acid (70 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction was then diluted with water (150 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (300 mL, 2×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with bicarbonate solution (150 mL), water (150 mL), brine (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |